molecular formula C10H13ClN2 B031891 rac 2-Chloro Nicotine CAS No. 871894-35-8

rac 2-Chloro Nicotine

Cat. No.: B031891
CAS No.: 871894-35-8
M. Wt: 196.67 g/mol
InChI Key: OEGZWGGGKAPRAN-UHFFFAOYSA-N
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Description

3-(1-Methyl-2-pyrrolidinyl)-2-chloropyridine is a chemical compound with the molecular formula C10H13ClN2. It is a derivative of pyridine, featuring a pyrrolidinyl group and a chlorine atom attached to the pyridine ring. This compound is of interest due to its structural similarity to nicotine, a well-known alkaloid found in tobacco.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-Methyl-2-pyrrolidinyl)-2-chloropyridine typically involves the chlorination of 3-(1-Methyl-2-pyrrolidinyl)pyridine. One common method is the reaction of 3-(1-Methyl-2-pyrrolidinyl)pyridine with thionyl chloride (SOCl2) under reflux conditions. The reaction proceeds as follows:

3-(1-Methyl-2-pyrrolidinyl)pyridine+SOCl23-(1-Methyl-2-pyrrolidinyl)-2-chloropyridine+SO2+HCl\text{3-(1-Methyl-2-pyrrolidinyl)pyridine} + \text{SOCl}_2 \rightarrow \text{3-(1-Methyl-2-pyrrolidinyl)-2-chloropyridine} + \text{SO}_2 + \text{HCl} 3-(1-Methyl-2-pyrrolidinyl)pyridine+SOCl2​→3-(1-Methyl-2-pyrrolidinyl)-2-chloropyridine+SO2​+HCl

Industrial Production Methods

Industrial production of this compound may involve similar chlorination reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Solvent extraction and purification techniques such as distillation or recrystallization are employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

3-(1-Methyl-2-pyrrolidinyl)-2-chloropyridine undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The pyrrolidinyl group can be oxidized to form corresponding N-oxides.

    Reduction: The pyridine ring can be reduced under specific conditions to form piperidine derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide (NaOCH3) or potassium thiolate (KSR) in polar aprotic solvents (e.g., DMF, DMSO).

    Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

    Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen atmosphere.

Major Products

    Nucleophilic Substitution: Formation of 3-(1-Methyl-2-pyrrolidinyl)-2-alkoxypyridine or 3-(1-Methyl-2-pyrrolidinyl)-2-thiopyridine.

    Oxidation: Formation of 3-(1-Methyl-2-pyrrolidinyl)-2-chloropyridine N-oxide.

    Reduction: Formation of 3-(1-Methyl-2-pyrrolidinyl)piperidine.

Scientific Research Applications

3-(1-Methyl-2-pyrrolidinyl)-2-chloropyridine has various applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential effects on biological systems due to its structural similarity to nicotine.

    Medicine: Investigated for its potential therapeutic effects and as a tool to study nicotinic acetylcholine receptors.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-(1-Methyl-2-pyrrolidinyl)-2-chloropyridine is primarily related to its interaction with nicotinic acetylcholine receptors (nAChRs). It acts as an agonist, binding to these receptors and mimicking the effects of acetylcholine. This leads to the activation of downstream signaling pathways, resulting in various physiological responses.

Comparison with Similar Compounds

Similar Compounds

    Nicotine: 3-(1-Methyl-2-pyrrolidinyl)pyridine, a well-known alkaloid with similar structure and biological activity.

    Anabasine: Another alkaloid with a pyridine ring and a pyrrolidinyl group, but lacking the chlorine atom.

    Cytisine: A plant alkaloid with a similar pyridine structure but different substituents.

Uniqueness

3-(1-Methyl-2-pyrrolidinyl)-2-chloropyridine is unique due to the presence of the chlorine atom, which can influence its reactivity and interaction with biological targets. This structural feature distinguishes it from other similar compounds and can lead to different pharmacological properties.

Properties

IUPAC Name

2-chloro-3-(1-methylpyrrolidin-2-yl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13ClN2/c1-13-7-3-5-9(13)8-4-2-6-12-10(8)11/h2,4,6,9H,3,5,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEGZWGGGKAPRAN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCC1C2=C(N=CC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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